molecular formula C12H17N B2943626 (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine CAS No. 2248216-12-6

(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine

Cat. No. B2943626
CAS RN: 2248216-12-6
M. Wt: 175.275
InChI Key: XMJLEOCCERETGV-BFHBGLAWSA-N
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Description

(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine, also known as DPI, is a chemical compound that has been the subject of several scientific studies due to its potential applications in the field of neuroscience. DPI is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin.

Scientific Research Applications

(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a potent and selective inhibitor of MAO-B, which makes it a valuable tool for studying the role of this enzyme in the metabolism of neurotransmitters. (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine has been used in several studies to investigate the effects of MAO-B inhibition on dopamine and serotonin levels in the brain. It has also been used to study the neuroprotective effects of MAO-B inhibition in neurodegenerative diseases such as Parkinson's disease.

Mechanism of Action

(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine works by binding to the active site of MAO-B, thereby inhibiting its activity. MAO-B is responsible for the metabolism of dopamine and serotonin in the brain, and its inhibition leads to an increase in the levels of these neurotransmitters. This increase in neurotransmitter levels has been shown to have neuroprotective effects and may also be responsible for the antidepressant and anxiolytic effects of MAO-B inhibitors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine are primarily related to its inhibition of MAO-B. By increasing the levels of dopamine and serotonin in the brain, (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine has been shown to have neuroprotective effects and may also be beneficial in the treatment of depression and anxiety. However, the effects of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine on other neurotransmitters and physiological systems are still being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine is its selectivity for MAO-B, which makes it a valuable tool for studying the effects of MAO-B inhibition on neurotransmitter levels and neuroprotective effects. However, (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine has some limitations as well. Its synthesis is complex and requires specialized equipment and expertise. Additionally, the effects of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine on other physiological systems are still being studied, which limits its potential applications.

Future Directions

There are several future directions for research on (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine. One area of interest is the development of more efficient and cost-effective methods for synthesizing (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine. Another area of research is the investigation of the effects of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine on other physiological systems, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine in the treatment of neurodegenerative diseases and psychiatric disorders are still being explored.

Synthesis Methods

The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine involves the reaction of 2-aminoindan and 2-bromo-1-phenylpropane in the presence of a palladium catalyst. This reaction results in the formation of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine as a racemic mixture, which can be separated into its enantiomers using chiral chromatography. The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.

properties

IUPAC Name

(2S)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11H,6-8,13H2,1H3/t9-,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJLEOCCERETGV-BFHBGLAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine

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